molecular formula C23H18BrN3O2S B302588 (5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2-ETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

(5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2-ETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B302588
M. Wt: 480.4 g/mol
InChI Key: PGCNFBLKHXXMBR-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2-ETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique molecular structure. This compound contains a pyrrole ring, a bromophenyl group, and a thioxodihydro-pyrimidinedione core, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of (5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2-ETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common method includes the reaction of 1-(4-bromophenyl)-1H-pyrrole with 2-ethylbenzaldehyde under specific conditions to form the intermediate compound. This intermediate is then reacted with thiourea in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

(5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2-ETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2-ETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, (5E)-5-{[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(2-ETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE stands out due to its unique combination of functional groups. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its structural and functional properties.

Properties

Molecular Formula

C23H18BrN3O2S

Molecular Weight

480.4 g/mol

IUPAC Name

(5E)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H18BrN3O2S/c1-2-15-6-3-4-8-20(15)27-22(29)19(21(28)25-23(27)30)14-18-7-5-13-26(18)17-11-9-16(24)10-12-17/h3-14H,2H2,1H3,(H,25,28,30)/b19-14+

InChI Key

PGCNFBLKHXXMBR-XMHGGMMESA-N

SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=S

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Br)/C(=O)NC2=S

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=S

Origin of Product

United States

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